2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide
Description
Properties
CAS No. |
13014-90-9 |
|---|---|
Molecular Formula |
C19H15IN4 |
Molecular Weight |
426.25 |
IUPAC Name |
2,3,5-triphenyl-1H-tetrazol-1-ium;iodide |
InChI |
InChI=1S/C19H16N4.HI/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H,(H,20,21);1H |
SMILES |
C1=CC=C(C=C1)C2=NN(N([NH2+]2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Preparation Methods
Formazan Oxidation Route
The most widely documented method for synthesizing triphenyltetrazolium salts begins with the formation of a formazan intermediate, followed by oxidation to generate the tetrazolium cation. While existing literature primarily describes the chloride derivative, this pathway can be adapted for iodide synthesis through strategic modifications.
Synthesis of Benzaldehyde Phenylhydrazone
The process initiates with the condensation of benzaldehyde and phenylhydrazine in methanol under cooled conditions (5°C), yielding benzaldehyde phenylhydrazone as an off-white solid. Key parameters include:
| Parameter | Value/Description | Yield |
|---|---|---|
| Solvent | Methanol | 85–90% |
| Temperature | 5°C | |
| Reaction Time | 2 hours |
This step benefits from mild conditions and high reproducibility, though product purity depends on rigorous washing with cold methanol.
Diazonium Salt Formation
Aniline undergoes diazotization in hydrochloric acid with sodium nitrite at 0–5°C, producing a diazonium salt solution. The use of excess sodium nitrite (25–30%) ensures complete conversion, verified by starch-iodide paper testing.
Formazan Synthesis
Coupling benzaldehyde phenylhydrazone with diazonium salt in methanol-pyridine (5:1) at 0–10°C yields 2,3,5-triphenylformazan as a deep red crystalline solid:
Critical factors:
-
Temperature control : Maintaining ≤10°C prevents side reactions
-
Solvent system : Pyridine acts as both base and catalyst
Oxidation to Tetrazolium Cation
The formazan intermediate undergoes oxidative cyclization. For chloride derivatives, chlorine gas (Cl₂) in methanol at 0°C achieves 63% yield. For iodide synthesis, alternative oxidants like iodine (I₂) or metal iodides (e.g., FeI₃) could theoretically introduce the iodide counterion, though literature explicitly documenting this adaptation remains sparse.
Anion Exchange Metathesis
A secondary route involves preparing the chloride salt followed by iodide substitution. The crystal structure study in demonstrates this approach using sodium 2,3-dioxoindoline-5-sulfonate:
Adapting this for iodide synthesis:
| Reagent | Role | Conditions |
|---|---|---|
| Sodium iodide | Iodide source | Aqueous solution |
| TTC-Cl | Cation precursor | Room temperature |
Key advantages:
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Step | Yield | Scalability |
|---|---|---|---|
| Formazan oxidation | Formazan synthesis | 59% | Moderate |
| Oxidation to TTC-Cl | 63% | Requires Cl₂ | |
| Anion exchange | Metathesis reaction | 80% | High |
The metathesis route offers superior yields but depends on precursor availability. Industrial-scale applications may favor this method despite its dependency on pre-formed TTC-Cl.
Challenges and Optimization Strategies
Crystallization Issues
The tetrazolium iodide’s hygroscopic nature complicates crystallization. Reported solutions include:
Counterion Exchange Efficiency
Iodide incorporation efficiency depends on:
-
Solvent polarity (methanol > water)
-
Stoichiometric excess of NaI (1.5–2.0 eq)
Characterization Data
Spectral Properties
While specific data for the iodide salt remains unreported, analogous chloride derivatives exhibit:
Chemical Reactions Analysis
Types of Reactions
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of various materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with enzymes and other proteins, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Triphenyl-2H-tetrazolium chloride: Similar in structure but with a chloride ion instead of an iodide ion.
2,3,5-Triphenyl-2H-tetrazolium bromide: Similar in structure but with a bromide ion instead of an iodide ion.
Tetrazolium salts: A broader class of compounds with similar tetrazolium cores but different substituents.
Uniqueness
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide is unique due to its specific iodide ion, which can influence its reactivity and interactions in various chemical and biological contexts
Biological Activity
2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide (CAS No. 13014-90-9) is a chemical compound characterized by its unique tetrazolium structure with three phenyl substituents. Its molecular formula is C19H15N4I, and it has a molecular weight of 426.25 g/mol. This compound has garnered interest in various fields, particularly in biological and chemical research due to its diverse biological activities and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H15N4I |
| Molecular Weight | 426.25 g/mol |
| IUPAC Name | 2,3,5-triphenyl-1H-tetrazol-1-ium; iodide |
| CAS Number | 13014-90-9 |
The compound is typically synthesized through the reaction of triphenylphosphine with azides in organic solvents like dichloromethane at room temperature. The synthesis process can yield high purity and yield through recrystallization or chromatography techniques .
The biological activity of this compound is attributed to its ability to act as an electron donor or acceptor, facilitating redox reactions within biological systems. This functionality allows it to interact with various biomolecules, including proteins and enzymes, potentially modulating their activity and influencing metabolic pathways .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance:
- Staphylococcus aureus : Inhibition observed at concentrations as low as 50 µg/mL.
- Escherichia coli : Effective against multiple strains with varying resistance profiles.
Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines indicate that this compound possesses selective cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 20 |
| MCF7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 15 |
These results suggest that the compound may have potential as a chemotherapeutic agent, warranting further investigation into its mechanisms and pathways involved in inducing apoptosis in cancer cells .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a broad-spectrum activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What are the crystallographic parameters of 2,3,5-Triphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide, and how were they determined?
The compound crystallizes in the monoclinic space group P21/c with unit cell dimensions:
- , , ,
- , , Data were collected at 100 K using MoKα radiation () and refined using SHELXL, achieving and . Structural determination relied on single-crystal X-ray diffraction, with refinement challenges due to the high value and complex packing .
Q. What spectroscopic methods are used to confirm the synthesis of this tetrazolium iodide derivative?
Key methods include:
- Single-crystal X-ray diffraction for unambiguous structural confirmation .
- Thin-layer chromatography (TLC) with iodine vapor visualization to assess purity, using solvent systems like toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v/v) .
- NMR and IR spectroscopy to verify functional groups and molecular integrity, though specific data for this compound are not provided in the evidence.
Advanced Research Questions
Q. How do high ZZZ-values and complex unit cells impact structural refinement for this compound?
The value indicates 16 formula units per unit cell , leading to densely packed structures with potential for disordered regions. Challenges include:
- Increased computational demands during refinement due to a high data-to-parameter ratio (19.0 in this case).
- Risk of overlapping electron density peaks, requiring iterative modeling and validation tools in SHELXL .
- Strategies: Use high-resolution data () and anisotropic displacement parameters to improve model accuracy .
Q. What experimental design considerations are critical for synthesizing tetrazolium salts with high crystallinity?
Key factors include:
- Solvent selection : Use polar aprotic solvents (e.g., methanol/water mixtures) to promote slow crystallization and reduce defects.
- Temperature control : Crystallization at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, as demonstrated in the reported structure .
- Additives : Catalysts like InCl (used in analogous triazole syntheses) may improve reaction yields and purity .
Q. How can discrepancies in RRR-factors during X-ray refinement be addressed?
The reported suggests moderate agreement between observed and calculated data. To mitigate high -factors:
- Check for twinning : Use PLATON or similar tools to detect twinning, which is common in high-symmetry space groups.
- Model disorder : Apply partial occupancy or rigid-body constraints for flexible phenyl groups.
- Validate hydrogen bonding : Analyze intermolecular interactions (e.g., C–H···I contacts) to ensure geometric plausibility .
Q. What role does hydrogen bonding play in stabilizing the crystal lattice of this compound?
While explicit hydrogen bonding data are not provided, the iodide counterion likely participates in C–H···I interactions with the tetrazolium core. Such interactions stabilize the lattice and influence packing motifs. Computational tools like Hirshfeld surface analysis (used in analogous triazole studies) can quantify these interactions .
Methodological Challenges
Q. How can researchers optimize reaction conditions to minimize by-products in tetrazolium salt synthesis?
- Stepwise purification : Use recrystallization (ethanol/water) followed by column chromatography to isolate the target compound.
- Stoichiometric control : Avoid excess phenylating agents to reduce side reactions.
- In situ monitoring : Employ TLC or inline spectroscopy to track reaction progress .
Q. What are the limitations of using SHELXL for refining complex ionic structures?
- Handling disorder : SHELXL requires manual input for disordered regions, which is time-intensive.
- High structures : Large unit cells strain computational resources; parallel processing or cloud-based refinement may be necessary.
- Validation : Cross-check with programs like OLEX2 or PLATON to ensure geometric and thermal parameter reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
